Éster Metílico de N-Benzoil-beta-alanina

Descripción general

Descripción

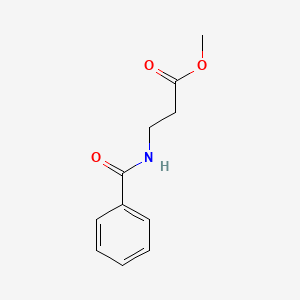

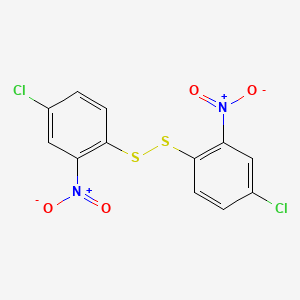

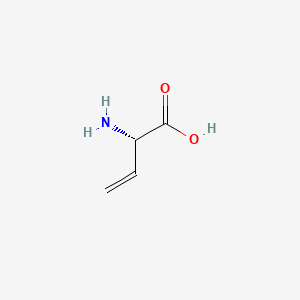

N-Benzoyl-beta-alanine Methyl Ester is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.

The exact mass of the compound N-Benzoyl-beta-alanine Methyl Ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32040. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Benzoyl-beta-alanine Methyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzoyl-beta-alanine Methyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de β-Aminoácidos

Éster Metílico de N-Benzoil-beta-alanina: se utiliza en la síntesis de β-aminoácidos, que son bloques de construcción importantes en la producción de compuestos biológicamente activos. La síntesis a menudo involucra la reacción de ácidos β-halogenados o ácido acrílico con aminas .

Síntesis de Péptidos

En la síntesis de péptidos, This compound puede servir como un intermedio. El grupo benzoílo actúa como un grupo protector para la función amino durante el proceso de síntesis .

Desprotección del Grupo Boc

El compuesto se utiliza en la desprotección del grupo Boc (terc-butoxicarbonilo). Este es un paso crucial en la química orgánica sintética y la síntesis de péptidos, donde el grupo Boc se utiliza ampliamente para proteger las aminas .

Investigación Farmacéutica

En la investigación farmacéutica, This compound se puede utilizar para crear análogos de medicamentos existentes o para desarrollar nuevos agentes terapéuticos, dado su papel en la síntesis de derivados de aminoácidos .

Catálisis

El éster puede estar involucrado en procesos catalíticos, particularmente en reacciones donde se necesita un grupo amino protegido. Puede influir en las tasas de reacción y los resultados en aplicaciones de química sintética .

Ciencia de los Materiales

This compound: podría utilizarse en la ciencia de los materiales para el desarrollo de nuevos polímeros o recubrimientos que requieren estructuras específicas de aminoácidos para sus propiedades .

Química Analítica

En química analítica, se puede utilizar como un compuesto estándar o de referencia en cromatografía o espectroscopia para identificar o cuantificar otras sustancias .

Química Ambiental

Por último, puede encontrar aplicaciones en la química ambiental, particularmente en el estudio de productos de degradación de compuestos orgánicos complejos en el medio ambiente .

Mecanismo De Acción

Target of Action

N-Benzoyl-beta-alanine Methyl Ester is a complex compound that primarily targets the synthesis of peptides or compounds with biological activity . It is used as a starting material in the preparation of these peptides or compounds .

Mode of Action

The mode of action of N-Benzoyl-beta-alanine Methyl Ester involves its interaction with dendrimeric intermediates in a one-pot reaction . This interaction allows for the synthesis of N-alkyl-β-amino acids and N-alkyl-β-amino esters .

Biochemical Pathways

The biochemical pathways affected by N-Benzoyl-beta-alanine Methyl Ester involve the synthesis of β-amino acid derivatives and β-amino esters . These derivatives and esters are obtained from dendrimeric compounds, which have a pentaerythritol core . The dendrimeric compounds are prepared and used to obtain the β-amino acid derivatives and β-amino esters with good yields .

Pharmacokinetics

It is known that the compound is used in the synthesis of other compounds, suggesting that its bioavailability may depend on the specific synthesis process and the resulting compound .

Result of Action

The result of the action of N-Benzoyl-beta-alanine Methyl Ester is the production of N-alkyl-β-amino acids and N-alkyl-β-amino esters . These compounds are important in various biological activities, including the preparation of peptides .

Análisis Bioquímico

Cellular Effects

Its influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, remains to be explored .

Dosage Effects in Animal Models

The effects of N-Benzoyl-beta-alanine Methyl Ester at different dosages in animal models, including any threshold effects and toxic or adverse effects at high doses, have not been reported in the literature .

Propiedades

IUPAC Name |

methyl 3-benzamidopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-15-10(13)7-8-12-11(14)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZNKCALONWEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30283546 | |

| Record name | N-Benzoyl-beta-alanine Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89928-06-3 | |

| Record name | 89928-06-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzoyl-beta-alanine Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BENZOYL-BETA-ALANINE METHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-Benzo[b]carbazole](/img/structure/B1582823.png)